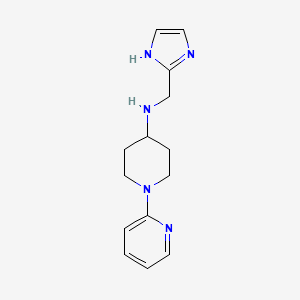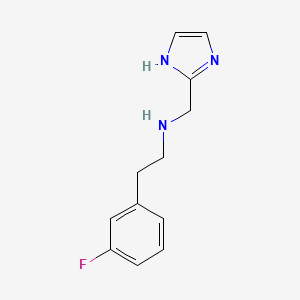
N-(1H-imidazol-2-ylmethyl)-3-iodo-4-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-imidazol-2-ylmethyl)-3-iodo-4-methylaniline, commonly referred to as IMI, is a chemical compound that has garnered significant attention in the field of scientific research in recent years. This compound is primarily used in the development of new drugs and has shown promising results in various studies.
作用機序
The mechanism of action of IMI is still not fully understood. However, it has been suggested that IMI works by inhibiting the activity of various enzymes and proteins. It has also been shown to interact with DNA and RNA, which may contribute to its antiviral and anticancer properties.
Biochemical and Physiological Effects:
IMI has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. IMI has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, IMI has been shown to modulate the activity of various enzymes and proteins, which may contribute to its therapeutic properties.
実験室実験の利点と制限
One of the major advantages of using IMI in lab experiments is its versatility. It can be used in a wide range of studies, including those related to cancer, infectious diseases, and neurological disorders. IMI is also relatively easy to synthesize and purify, which makes it a cost-effective option for many researchers. However, one of the limitations of using IMI is its potential toxicity. It is important to use appropriate safety measures when handling IMI to avoid any adverse effects.
将来の方向性
There are several future directions for the use of IMI in scientific research. One potential area of study is the development of new drugs based on the structure of IMI. It is also possible that IMI may be used in the development of new diagnostic tools for various diseases. In addition, further studies are needed to fully understand the mechanism of action of IMI and its potential therapeutic applications.
Conclusion:
In conclusion, IMI is a chemical compound that has shown promising results in various scientific studies. It has potential therapeutic applications in the treatment of cancer, infectious diseases, and neurological disorders. IMI is a versatile compound that can be used in a wide range of studies, and its synthesis is relatively easy and cost-effective. While there are some limitations to using IMI in lab experiments, it is an important tool for many researchers. There are several future directions for the use of IMI in scientific research, and further studies are needed to fully understand its potential applications.
合成法
The synthesis of IMI involves the reaction of 3-iodo-4-methylaniline with imidazole in the presence of a base. The reaction yields IMI, which can be further purified by recrystallization. This method has been extensively studied and optimized to produce high yields of pure IMI.
科学的研究の応用
IMI has been widely used in scientific research for its potential therapeutic applications. It has been found to have significant antifungal, antibacterial, and antiviral properties. IMI has also shown potential in the treatment of cancer and various neurological disorders. In addition, IMI has been used as a tool in the study of protein-protein interactions and has been shown to modulate the activity of various enzymes.
特性
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-3-iodo-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12IN3/c1-8-2-3-9(6-10(8)12)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXLZFPQBDKBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=NC=CN2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-imidazol-2-ylmethyl)-3-iodo-4-methylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid](/img/structure/B7588309.png)
![2-[2-Oxo-2-(1-oxo-1,4-thiazinan-4-yl)ethoxy]benzonitrile](/img/structure/B7588315.png)
![N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7588324.png)

![2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588336.png)
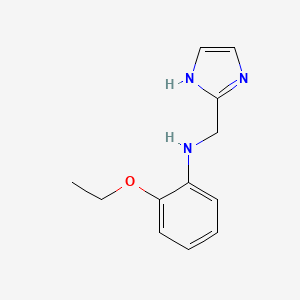
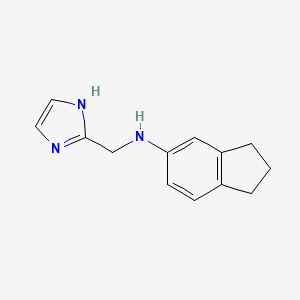
![(3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7588361.png)

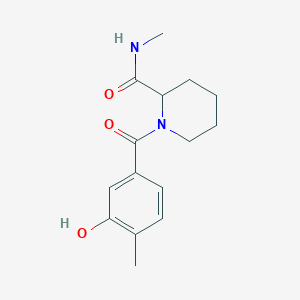
![N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7588369.png)
